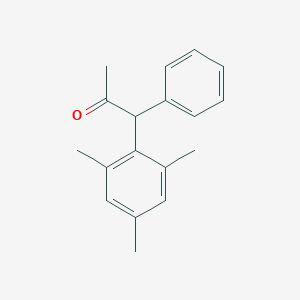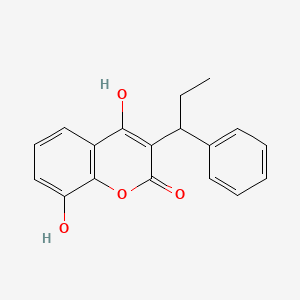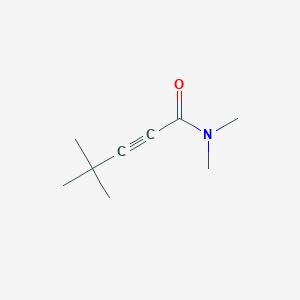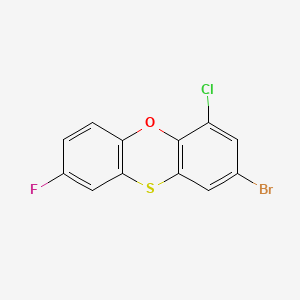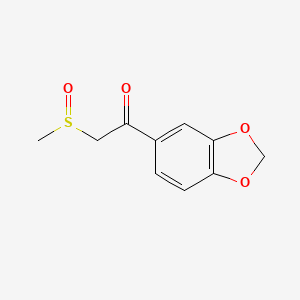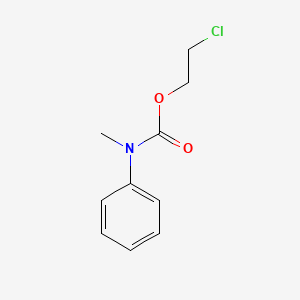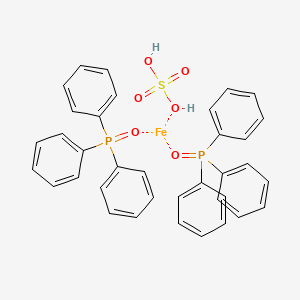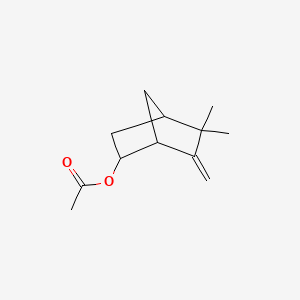
Nojigiku acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nojigiku acetate is a monoterpenoid compound isolated from the essential oil of Chrysanthemum japonense. The structure of this compound has been elucidated as (5R)-2,2-dimethyl-3-methylenebicyclo[2.2.1]heptan-5-ol acetate . This compound is known for its unique aroma and is one of the many bioactive compounds found in Chrysanthemum species .
准备方法
Synthetic Routes and Reaction Conditions
Nojigiku acetate can be synthesized from Nojigiku alcohol, which is also isolated from the essential oil of Chrysanthemum japonense. The synthesis involves the acetylation of Nojigiku alcohol using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is typically carried out at room temperature and yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound involves the extraction of essential oil from Chrysanthemum japonense, followed by the isolation of Nojigiku alcohol. The isolated alcohol is then acetylated using standard industrial acetylation processes, which may involve the use of acetic anhydride and a suitable catalyst under controlled conditions .
化学反应分析
Types of Reactions
Nojigiku acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can yield the corresponding alcohol.
Substitution: The acetate group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions may involve nucleophiles such as hydroxide ions (OH⁻) or amines.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Nojigiku acetate has several scientific research applications:
作用机制
The mechanism of action of Nojigiku acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activities and interaction with cellular receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and antimicrobial pathways .
相似化合物的比较
Nojigiku acetate can be compared with other similar monoterpenoid compounds such as:
Bornyl acetate: Another monoterpenoid acetate with a similar structure but different aroma and biological activities.
Camphor: A bicyclic monoterpenoid with distinct chemical properties and uses.
Chrysanthenone: A related compound found in Chrysanthemum species with different biological activities.
This compound is unique due to its specific structure and the presence of both a methylene group and an acetate group, which contribute to its distinct chemical and biological properties .
属性
CAS 编号 |
55627-02-6 |
|---|---|
分子式 |
C12H18O2 |
分子量 |
194.27 g/mol |
IUPAC 名称 |
(5,5-dimethyl-6-methylidene-2-bicyclo[2.2.1]heptanyl) acetate |
InChI |
InChI=1S/C12H18O2/c1-7-10-5-9(12(7,3)4)6-11(10)14-8(2)13/h9-11H,1,5-6H2,2-4H3 |
InChI 键 |
GVZSSHYAFJPRJY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1CC2CC1C(=C)C2(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


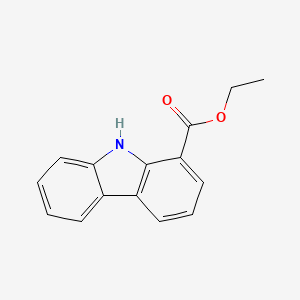
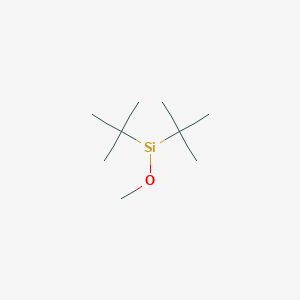
![1-[(1H-Indol-3-yl)acetyl]-L-proline](/img/structure/B14636580.png)
![N-[4-(2-chloroethyl)phenyl]acetamide](/img/structure/B14636586.png)
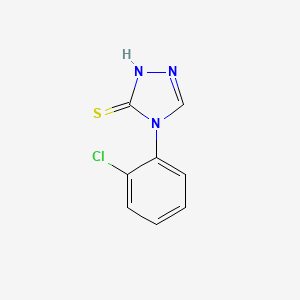
![N-{2-[(2-Aminoethyl)amino]ethyl}benzamide](/img/structure/B14636602.png)
